5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride
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Overview
Description
5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is a spirocyclic compound containing a nitrogen atom within the ring structure, which imparts unique chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride typically involves the reaction of a spirocyclic precursor with a suitable reagent to introduce the methanol group. One common method involves the use of a spirocyclic amine, which is reacted with formaldehyde under acidic conditions to yield the desired product . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques such as crystallization or distillation to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Spirocyclic aldehydes, carboxylic acids
Reduction Products: Reduced spirocyclic amines
Substitution Products: Alkylated or acylated spirocyclic compounds
Scientific Research Applications
5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[3.4]octane: Lacks the methanol group, resulting in different chemical properties.
7-Hydroxy-5-azaspiro[3.4]octane: Contains a hydroxyl group instead of a methanol group.
5-Azaspiro[3.4]octan-7-ylamine: Contains an amine group instead of a methanol group.
Uniqueness
5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride is unique due to the presence of both a spirocyclic nitrogen atom and a methanol group. This combination imparts distinct reactivity and potential biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
5-azaspiro[3.4]octan-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-7-4-8(9-5-7)2-1-3-8;/h7,9-10H,1-6H2;1H |
InChI Key |
YOECBERYCMVKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CN2)CO.Cl |
Origin of Product |
United States |
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